6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-[cyano(phenyl)methyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-11(10-5-2-1-3-6-10)12-7-4-8-13(16-12)14(17)18/h1-8,11H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPALJUGWVYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231138 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379527-00-0 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379527-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthetic Routes
Stepwise Functionalization and Key Reaction Conditions
Starting Material: Typically, a pyridine-2-carboxylic acid derivative serves as the starting scaffold.
Introduction of the Cyano(phenyl)methyl Group: This is commonly achieved via nucleophilic substitution or condensation reactions involving benzyl cyanide derivatives or analogous reagents.
Base Catalysis: Strong bases such as sodium hydride (NaH) are employed to deprotonate the pyridine ring or intermediates, facilitating substitution reactions.
Solvent System: Polar aprotic solvents like dimethylformamide (DMF) are preferred to dissolve reagents and stabilize reaction intermediates.
Hydrolysis: The final step often involves hydrolysis of an ester intermediate to yield the free carboxylic acid.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridine ring functionalization | Pyridine-2-carboxylic acid, NaH, DMF | Activation of pyridine ring for substitution |
| 2 | Nucleophilic substitution | Benzyl cyanide derivative, base | Introduction of cyano(phenyl)methyl group |
| 3 | Hydrolysis | Acidic or basic hydrolysis | Conversion of ester to carboxylic acid |
Industrial Production Methods
Scale-Up: Industrial synthesis follows similar chemical pathways but adapts conditions for large-scale production.
Continuous Flow Reactors: Use of continuous flow technology enhances reaction control, safety, and scalability.
Automation: Automated reagent addition and temperature control improve reproducibility and yield.
Purification: Optimized recrystallization and chromatographic techniques ensure high purity of the final product.
Environmental Considerations: Industrial processes aim to minimize waste and use greener solvents where possible.
These adaptations allow efficient and cost-effective production of 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid at commercial scales.
The key chemical transformations in the preparation involve:
Nucleophilic Substitution: The cyano(phenyl)methyl group is introduced via nucleophilic attack on activated pyridine intermediates.
Hydrolysis: Conversion of ester intermediates to carboxylic acid under acidic or basic conditions.
Use of Strong Bases: Sodium hydride facilitates deprotonation and activation of intermediates.
Solvent Effects: DMF stabilizes charged intermediates and enhances reaction rates.
These data points reflect the typical conditions and parameters reported in the literature for the synthesis of this compound.
The preparation of this compound is achieved through multi-step organic synthesis involving:
Functionalization of pyridine-2-carboxylic acid derivatives.
Introduction of cyano(phenyl)methyl substituents via nucleophilic substitution under strong base catalysis.
Use of polar aprotic solvents such as DMF.
Hydrolysis of ester intermediates to yield the final carboxylic acid.
Industrial methods scale these reactions with continuous flow reactors and optimized purification to produce high-purity material efficiently.
This compound’s synthesis is well-documented, leveraging classical organic chemistry techniques with modern enhancements for scale and purity.
Chemical Reactions Analysis
Types of Reactions
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 6-[Carboxy(phenyl)methyl]pyridine-2-carboxylic acid.
Reduction: 6-[Amino(phenyl)methyl]pyridine-2-carboxylic acid.
Substitution: Various substituted phenylmethyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis Applications
1. Building Block in Organic Synthesis
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it suitable for constructing more intricate structures.
2. Reaction Pathways
The compound can participate in several types of reactions:
- Nucleophilic Substitution: The cyano or carboxylic acid groups can be substituted with nucleophiles, leading to diverse derivatives.
- Condensation Reactions: It can react with aldehydes or ketones to form larger molecular frameworks.
- Reduction Reactions: The cyano group can be reduced to an amine, expanding its utility in medicinal chemistry.
Biological Research Applications
1. Potential Pharmacological Properties
Research has indicated that this compound may exhibit various biological activities:
- Anti-inflammatory Effects: Preliminary studies suggest its potential to inhibit inflammatory pathways.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have been conducted, showing promise as an anticancer agent.
2. Ligand in Biochemical Assays
The compound has been explored as a ligand for biochemical assays due to its ability to interact with specific proteins and enzymes, potentially aiding in drug discovery processes.
Industrial Applications
1. Material Science
In industrial settings, this compound is being investigated for its role in developing new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
2. Chemical Processes
The compound's reactivity makes it valuable in optimizing chemical processes, particularly those requiring specific intermediates for the synthesis of pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Organic Chemistry | Intermediate for complex molecule synthesis | Versatility in chemical transformations |
| Pharmacology | Anti-inflammatory and anticancer research | Potential new therapeutic agents |
| Biochemical Assays | Ligand for protein interaction studies | Insights into molecular mechanisms |
| Industrial Chemistry | Development of new materials | Enhanced material properties |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives from this compound through nucleophilic substitution reactions. The newly formed compounds were tested for their biological activities, leading to the identification of several candidates with enhanced efficacy compared to the parent compound.
Mechanism of Action
The mechanism of action of 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituent at the 6-position critically determines electronic and steric properties. Key comparisons include:
*Calculated based on structural data.
Key Insights :
- The cyano(phenyl)methyl group in the target compound introduces significant steric hindrance and electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to methyl or phenyl derivatives .
- The phenyl group in 6-phenylpicolinic acid increases lipophilicity, favoring membrane permeability in biological systems .
Reactivity Comparison :
- The cyano group in the target compound may participate in nucleophilic addition reactions, unlike methyl or phenyl substituents.
- Carbamoyl derivatives (e.g., 6-(diphenylcarbamoyl)pyridine-2-carboxylic acid ) exhibit reduced electrophilicity due to resonance stabilization, whereas the cyano group activates the ring toward electrophilic substitution.
Biological Activity
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid, also known by its CAS number 1379527-00-0, is a pyridine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyano group and a phenylmethyl moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group is known to enhance the electrophilicity of the compound, potentially increasing its reactivity with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyridine derivatives.
- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.
Biological Activities
The compound has been investigated for several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| S. aureus | 5.64 to 77.38 µM |
| C. albicans | 16.69 to 78.23 µM |
These results indicate that the compound has potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
2. Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | COX-2 IC50 (µmol) | Comparison Drug (Celecoxib) |
|---|---|---|
| This compound | 0.04 ± 0.02 | 0.04 ± 0.01 |
The IC50 values suggest that this compound has comparable efficacy to celecoxib, a well-known anti-inflammatory drug .
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains.
- Inflammation Models : In vivo models using carrageenan-induced paw edema showed significant reductions in inflammation when treated with this compound, indicating its potential use as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Investigations into the SAR of related compounds suggest that modifications on the pyridine ring and substituents can significantly alter biological activity. Electron-withdrawing groups like cyano enhance activity against specific targets, while electron-donating groups may reduce it.
Q & A
Basic: What synthetic routes are recommended for preparing 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid, and what are critical reaction parameters?
The synthesis typically involves condensation reactions between pyridine derivatives and aromatic aldehydes, followed by cyclization and functional group modifications. For example, similar compounds are synthesized via:
- Step 1 : Condensation of 2-aminopyridine with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) using catalysts like palladium or copper .
- Step 2 : Cyclization under reflux with solvents such as DMF or toluene.
- Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid group.
Critical parameters : Catalyst loading (5–10 mol%), temperature control (80–120°C), and inert atmosphere to prevent side reactions .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- NMR : Confirm substituent positions (e.g., cyano and phenyl groups) via ¹H and ¹³C spectra. The pyridine ring protons typically resonate at δ 7.5–8.5 ppm .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~295 g/mol) .
Basic: How can researchers address discrepancies in purity data from commercial suppliers?
Suppliers like Sigma-Aldrich may not provide analytical certificates for early-discovery compounds . Mitigation strategies:
- Perform in-house validation using HPLC and NMR.
- Use recrystallization (e.g., ethanol/water mixtures) to improve purity.
- Cross-reference with independent sources (e.g., PubChem data for spectral comparisons) .
Intermediate: What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
- Antimicrobial assays : Disk diffusion against E. coli or S. aureus (MIC determination) .
- Enzyme inhibition : Test against kinases or carboxylases via fluorometric assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced: How can conflicting data on reaction yields from different synthetic protocols be resolved?
Contradictions often arise from catalyst efficiency or side reactions (e.g., incomplete cyclization). Systematic approaches:
- Design of Experiments (DoE) : Vary catalyst type (Pd vs. Cu), solvent polarity, and temperature to identify optimal conditions .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Byproduct analysis : Isolate and characterize impurities via LC-MS .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Chiral catalysts : Use (R)-BINAP or Josiphos ligands in palladium-catalyzed coupling steps .
- Chiral chromatography : Separate enantiomers on a Chiralpak® IA column with hexane/isopropanol mobile phase.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
- Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., EGFR or COX-2).
- QSAR models : Corolate substituent electronic properties (Hammett σ values) with activity data .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric/electronic effects .
Intermediate: How can solubility limitations in aqueous buffers be overcome for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Deprotonate the carboxylic acid group at pH > 6.0.
- Prodrug synthesis : Convert to methyl ester or amide derivatives for improved solubility .
Intermediate: What stability studies are necessary for long-term storage of this compound?
- Thermal stability : Accelerated degradation studies at 40°C/75% RH over 4 weeks.
- Light sensitivity : Store in amber vials under argon.
- Hygroscopicity : Monitor water content via Karl Fischer titration; use desiccants .
Advanced: How can structure-activity relationship (SAR) studies inform the design of potent analogs?
- Substituent variation : Replace the phenyl group with heteroaromatics (e.g., pyridyl) and assess bioactivity shifts .
- Bioisosteres : Substitute the cyano group with nitro or trifluoromethyl groups.
- Fragment-based screening : Identify critical pharmacophores via X-ray crystallography of ligand-protein complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
